N,N-dimethyl-1-(4-nitrophenyl)methanamine
Overview
Description
N,N-dimethyl-1-(4-nitrophenyl)methanamine is an organic compound with the molecular formula C9H12N2O2. It is a derivative of benzylamine, where the amine group is substituted with two methyl groups and a nitro group at the para position. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
Scientific Research Applications
N,N-dimethyl-1-(4-nitrophenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals
Future Directions
N,N-Dimethyl-4-nitrobenzylamine has potential applications in the field of materials science. For instance, it has been used in the fabrication of highly aligned poly-l-lactic acid polymer microfibers with embedded N,N-Dimethyl-4-nitrobenzylamine nanocrystals. These composite fibers display an extraordinarily high piezoelectric output response and solid-state blue fluorescence, making them promising for applications in energy harvesting through the piezoelectric effect and as solid-state blue emitters .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dimethyl-1-(4-nitrophenyl)methanamine can be synthesized through several methods. One common method involves the reaction of 4-nitrobenzyl chloride with dimethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane at a controlled temperature of around 30°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-(4-nitrophenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 4-Amino-N,N-dimethylbenzylamine.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-(4-nitrophenyl)methanamine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The dimethylamine moiety can also participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-nitroaniline
- N,N-Dimethyl-4-nitrobenzenamine
- 4-Nitro-N,N-dimethylaniline
Uniqueness
N,N-dimethyl-1-(4-nitrophenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the nitro and dimethylamine groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis .
Properties
IUPAC Name |
N,N-dimethyl-1-(4-nitrophenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-10(2)7-8-3-5-9(6-4-8)11(12)13/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLVPQKSXHTXMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00299093 | |
Record name | N,N-Dimethyl-4-nitrobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00299093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15184-96-0 | |
Record name | 15184-96-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191304 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 15184-96-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128168 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Dimethyl-4-nitrobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00299093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a notable application of N,N-Dimethyl-4-nitrobenzylamine in organic synthesis?
A: N,N-Dimethyl-4-nitrobenzylamine serves as a crucial intermediate in synthesizing various organic compounds. Notably, it plays a key role in preparing pharmaceuticals, pesticides, and other chemicals [, ].
Q2: Can you describe an efficient method for synthesizing N,N-Dimethyl-4-nitrobenzylamine and its advantages?
A: A recent study [] outlines an effective synthesis method utilizing methylene chloride as the solvent, dimethylamine hydrochloride as an auxiliary material, and triethylamine as an acid-binding agent. 4-nitrobenzyl bromide, dissolved in dichloromethane, is added dropwise to the reaction mixture. This method, conducted at 30°C for 30 minutes, achieves a high yield of 94.7%. It presents several advantages over traditional methods, including lower production costs, simplified operation, reduced reaction time, and environmental friendliness, making it suitable for industrial production.
Q3: How does N,N-Dimethyl-4-nitrobenzylamine behave in the presence of a specific catalyst?
A: Research [] indicates that N,N-Dimethyl-4-nitrobenzylamine undergoes selective hydrogenation in the presence of a Borohydride Exchange Resin Supported Pd (BER-Pd) catalyst. This reaction, carried out at room temperature and atmospheric pressure, yields the corresponding amine without affecting other functional groups like ketones, ethers, esters, nitriles, or chloro groups. Importantly, this catalyst avoids hydrogenolysis of the benzylic group, making it highly selective for reducing the nitro group in N,N-Dimethyl-4-nitrobenzylamine.
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